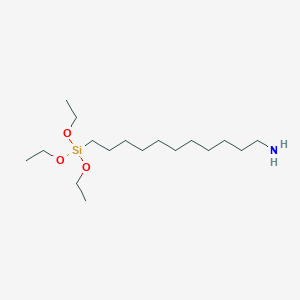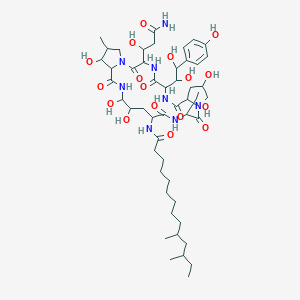
Antibiotic L 671329
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic L 671329 is a novel antibiotic compound that has gained significant attention in recent years due to its potential therapeutic applications. This antibiotic was first discovered in the early 1990s and has since been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
Antibiotic L 671329 has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of antibacterial agents. Antibiotic L 671329 has been shown to be effective against a variety of bacterial strains, including those that are resistant to other antibiotics. This makes it a valuable tool for researchers studying the mechanisms of bacterial resistance and developing new treatments for bacterial infections.
Wirkmechanismus
Antibiotic L 671329 works by inhibiting the activity of bacterial enzymes that are essential for the growth and reproduction of bacterial cells. Specifically, it targets the enzyme DNA gyrase, which is responsible for unwinding and rewinding the DNA molecule during replication. By inhibiting this enzyme, Antibiotic L 671329 prevents the bacteria from replicating and eventually leads to cell death.
Biochemische Und Physiologische Effekte
Antibiotic L 671329 has been shown to have a number of biochemical and physiological effects on bacterial cells. It has been shown to disrupt the bacterial cell membrane, inhibit protein synthesis, and interfere with DNA replication. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Antibiotic L 671329 for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a valuable tool for researchers studying bacterial infections and developing new treatments. However, there are some limitations to its use in lab experiments. Antibiotic L 671329 is a complex organic compound that is difficult and expensive to synthesize. Additionally, it has been shown to have cytotoxic effects on mammalian cells, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on Antibiotic L 671329. One area of research is in the development of new antibiotics based on the structure of Antibiotic L 671329. Researchers are also exploring the potential use of Antibiotic L 671329 as a therapeutic agent for bacterial infections. Additionally, there is ongoing research into the mechanism of action of Antibiotic L 671329 and its potential interactions with other drugs. Overall, the potential applications of Antibiotic L 671329 in scientific research and medicine are vast and exciting.
Synthesemethoden
Antibiotic L 671329 is a complex organic compound that is synthesized through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is both time-consuming and expensive.
Eigenschaften
CAS-Nummer |
120300-08-5 |
|---|---|
Produktname |
Antibiotic L 671329 |
Molekularformel |
C51H82N8O17 |
Molekulargewicht |
1079.2 g/mol |
IUPAC-Name |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74) |
InChI-Schlüssel |
DFQUSLQYURJBIT-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Synonyme |
L 671,329 L 671329 L-671329 L671329 pneumocandin A(0) pneumocandin A0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



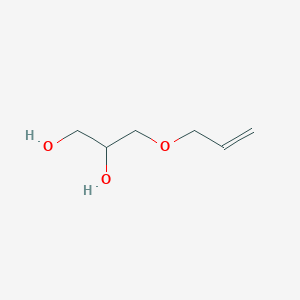
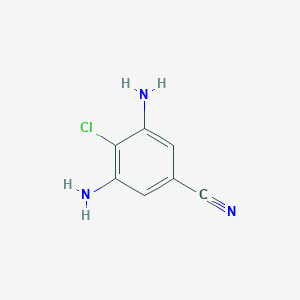
![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
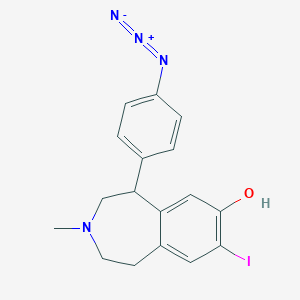
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
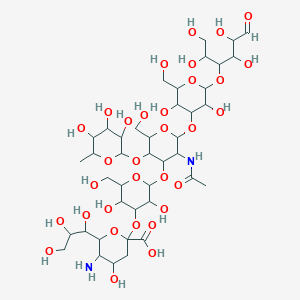

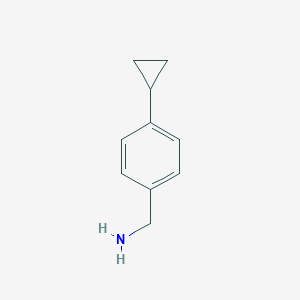
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)



